Synthetic Yield Benchmark
The compound can be synthesized via a well-defined process with a reported yield of 63% when isolated as its 2,4-dinitrophenylhydrazone derivative [1]. This yield is in the context of a method that claims to simplify the preparation of difluoromethoxy aromatic aldehydes and increase yields compared to prior art, which reported yields as low as 26-46% for similar transformations [1]. While no direct yield data is provided for the synthesis of mono-substituted analogs like 2-(difluoromethoxy)benzaldehyde or 4-(difluoromethoxy)benzaldehyde using the same method, this 63% yield serves as a benchmark for the efficiency of the bis-difluoromethoxylation reaction under these specific conditions [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 63% (calculated as 2,4-bis(difluoromethoxy)benzaldehyde, isolated as the 2,4-dinitrophenylhydrazone) |
| Comparator Or Baseline | Prior art for similar difluoromethoxylation reactions: 26-46% (calculated on hydroxybenzoic acid) |
| Quantified Difference | An increase of at least 17 percentage points (63% vs. 46%) over the highest yield reported in prior art for related compounds. |
| Conditions | Reaction of 2,4-dihydroxybenzaldehyde with difluorochloromethane in an aqueous-dioxane medium at 60-70 °C with caustic alkali. |
Why This Matters
A higher, documented synthetic yield reduces the cost and waste associated with procuring or manufacturing this building block, directly impacting the economic viability of downstream R&D or production campaigns.
- [1] U.S. Patent No. 4,316,989. Process for preparing difluoromethoxy derivatives of aromatic aldehydes. View Source
